3-(2,5-Dimethoxyphenyl)cyclobutan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)8-5-9(13)6-8/h3-4,7-9H,5-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTDFNBKTSOHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1531116-78-5 | |
| Record name | 3-(2,5-dimethoxyphenyl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Installation and Functionalization of the Primary Amine Moiety
Once the cyclobutane (B1203170) core is constructed, the next critical step is the introduction of the primary amine group. Several reliable methods are available for this transformation, primarily involving the reduction of nitrogen-containing functional groups or reductive amination.
The reduction of nitriles, amides, and nitro compounds are classic and widely used methods for the synthesis of primary amines. pressbooks.pub
Reduction of Nitriles: Nitriles can be effectively reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether. studymind.co.ukchemguide.co.uk An alternative and industrially preferred method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as nickel, palladium, or platinum, often at elevated temperatures and pressures. studymind.co.ukwikipedia.org Sodium metal in ethanol (B145695) can also be used for this reduction. studymind.co.uk
Reduction of Amides: Amides can be reduced to amines using strong reducing agents like LiAlH₄. youtube.comwikipedia.orglibretexts.org This reaction is particularly useful as it converts a carbonyl group into a methylene (B1212753) group (C=O → CH₂), yielding an amine with the same number of carbon atoms as the starting amide. pressbooks.publibretexts.org This method is applicable to both acyclic and cyclic amides (lactams). libretexts.org
Reduction of Nitro Compounds: The reduction of nitro compounds to primary amines is a common transformation, especially for the synthesis of arylamines. pressbooks.pub This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel. commonorganicchemistry.comncert.nic.in Another widely used method involves the use of metals in an acidic medium, such as iron, zinc, or tin with hydrochloric acid. commonorganicchemistry.comncert.nic.inunacademy.com Tin(II) chloride (SnCl₂) is a particularly mild reducing agent often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com
Table 2: Common Reducing Agents for the Synthesis of Primary Amines
| Precursor Functional Group | Reducing Agent/Method | Key Features |
| Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent, requires anhydrous conditions. chemguide.co.uk |
| Catalytic Hydrogenation (H₂/Ni, Pd, or Pt) | Industrially preferred, requires high pressure and temperature. studymind.co.ukwikipedia.org | |
| Sodium in Ethanol | An older but effective method. studymind.co.uk | |
| Amide | Lithium Aluminum Hydride (LiAlH₄) | Converts C=O to CH₂, retains carbon number. youtube.comlibretexts.org |
| Nitro Compound | Catalytic Hydrogenation (H₂/Pd/C) | Effective for both aliphatic and aromatic nitro groups. commonorganicchemistry.comncert.nic.in |
| Metals in Acid (Fe/HCl, Zn/HCl, Sn/HCl) | A classic and robust method. commonorganicchemistry.comncert.nic.in | |
| Tin(II) Chloride (SnCl₂) | Mild conditions, good for molecules with other reducible groups. commonorganicchemistry.com |
Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds (aldehydes and ketones). nih.govwikipedia.orgorgoreview.com To synthesize a primary amine, the carbonyl compound is treated with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the amine. orgoreview.com
A variety of reducing agents can be employed in reductive amination. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used. nih.govorgoreview.com Sodium cyanoborohydride is particularly useful as it is stable in weakly acidic conditions, which are often optimal for imine formation. orgoreview.com Catalytic hydrogenation can also be used for the reduction step. wikipedia.org The use of catalysts based on earth-abundant metals, such as iron, is an area of active research, offering a more sustainable approach to this transformation. nih.gov
Use of Protecting Groups for Amine Functionality (e.g., Boc-protection)
In the multistep synthesis of 3-(2,5-dimethoxyphenyl)cyclobutan-1-amine, the protection of the amine functionality is a critical step to prevent unwanted side reactions during subsequent chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgfishersci.co.uk
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The reaction conditions are generally mild and can be adapted to a wide range of substrates. organic-chemistry.orgderpharmachemica.com The choice of solvent and base can be optimized to achieve high yields and purity. Common bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction is often performed at room temperature in solvents like water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or a biphasic mixture of chloroform (B151607) and water. fishersci.co.uk
The stability of the Boc group towards most nucleophiles and bases allows for a wide range of subsequent chemical modifications on other parts of the molecule. organic-chemistry.org Deprotection is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent, which cleaves the carbamate (B1207046) to release the free amine. fishersci.co.uk
| Reagent | Base | Solvent | Typical Conditions | Deprotection Reagent |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Water/Dioxane | Room Temperature, 2-4h | Trifluoroacetic Acid (TFA) |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (CH₃CN) | Room Temperature, 1-3h | Hydrochloric Acid (HCl) in Dioxane |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0°C to Room Temperature, 1-2h | HCl in Ethyl Acetate |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | Room Temperature, 2-6h | TFA in DCM |
Regioselective and Stereoselective Introduction of the 2,5-Dimethoxyphenyl Group
The regioselective and stereoselective introduction of the 2,5-dimethoxyphenyl moiety onto the cyclobutane ring is a pivotal step in the synthesis of the target compound. One common strategy involves the use of organometallic reagents in cross-coupling reactions. For instance, (2,5-dimethoxyphenyl)boronic acid can be coupled with a suitably functionalized cyclobutane precursor, such as a cyclobutyl halide or triflate, under palladium catalysis (e.g., Suzuki coupling). This approach allows for the precise formation of the carbon-carbon bond at the desired position.
Another strategy involves the conjugate addition of a 2,5-dimethoxyphenyl nucleophile to a cyclobutene (B1205218) derivative. The regioselectivity of this reaction is dictated by the electronic properties of the Michael acceptor. For example, a cyclobutenone or a cyclobutene-1-carboxylate can direct the incoming nucleophile to the 3-position. The stereoselectivity of the addition can be influenced by the steric bulk of the reactants and the reaction conditions.
The development of methods for the synthesis of multi-substituted cyclobutanes has seen significant advances. For example, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been reported to yield both 1,1,3- and 1,2,3-functionalized cyclobutanes with high diastereoselectivity. nih.gov While not a direct synthesis of the target compound, these methodologies highlight the potential for controlling the regiochemistry of substitution on a cyclobutane ring.
Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers
Controlling the stereochemistry of the two stereocenters in this compound is crucial, as different stereoisomers can exhibit distinct biological activities. The synthesis of specific diastereomers (cis or trans) and enantiomers ((R,R), (S,S), (R,S), or (S,R)) requires advanced stereoselective synthetic methods.
One powerful approach is the use of chiral catalysts in reactions that form the cyclobutane ring or introduce one of the substituents. For instance, an enantioselective Michael addition of a thiol to a cyclobutene, catalyzed by a chiral cinchona-based squaramide, has been shown to produce thio-substituted cyclobutanes with high yield and enantioselectivity. rsc.orgnih.gov A similar strategy could be envisioned for the introduction of the 2,5-dimethoxyphenyl group or the amine functionality.
The diastereoselectivity of reactions on cyclobutane rings is often governed by thermodynamic or kinetic control. For example, in the Michael addition of N-heterocycles to cyclobutenes, the use of a base like DBU can lead to high diastereoselectivity for the trans product, likely through thermodynamic equilibration. nih.govresearchgate.net
| Reaction Type | Catalyst/Reagent | Key Feature | Potential Application |
|---|---|---|---|
| Michael Addition | Chiral Cinchona-based Squaramide | High Enantioselectivity | Enantioselective introduction of a substituent |
| [2+2] Cycloaddition | Photoredox Catalyst | Formation of cyclobutane ring | Diastereoselective synthesis of the cyclobutane core |
| Ring Contraction | Hypervalent Iodine Reagents | Stereospecific synthesis from pyrrolidines | Synthesis of specific stereoisomers acs.org |
| Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of a double bond | Creation of a stereocenter on the cyclobutane ring |
Optimization of Reaction Conditions and Scalability of Synthetic Pathways
The transition from a laboratory-scale synthesis to a large-scale production requires careful optimization of reaction conditions and consideration of the scalability of the synthetic route. Key parameters that are often optimized include reaction temperature, concentration, catalyst loading, and choice of solvent.
For example, in a photoredox-catalyzed synthesis of 1,1,3-trisubstituted cyclobutanes, it was found that increasing the concentration of the reaction mixture significantly improved the yield. nih.gov Control experiments also confirmed the necessity of both the photocatalyst and visible light for the reaction to proceed. nih.gov
| Parameter | Objective | Example of Optimization |
|---|---|---|
| Temperature | Improve reaction rate and/or selectivity | Screening a range of temperatures to find the optimal balance between reaction time and byproduct formation. |
| Solvent | Enhance solubility, reaction rate, and selectivity | Testing a variety of solvents to identify one that provides the best yield and purity. nih.gov |
| Catalyst Loading | Minimize cost and waste while maintaining high efficiency | Gradually decreasing the amount of catalyst to determine the minimum required for complete conversion. |
| Concentration | Increase reaction rate and throughput | Running the reaction at different molarities to find the optimal concentration that maximizes yield without causing solubility or mixing issues. nih.gov |
| Reaction Time | Maximize throughput and minimize degradation | Monitoring the reaction progress over time to determine the point of maximum product formation before significant decomposition occurs. |
Molecular Structure and Stereochemical Characterization
Experimental Determination of Molecular and Crystal Structures
Single-Crystal X-ray Diffraction (SCXRD) Analysis
While a specific single-crystal X-ray structure for 3-(2,5-Dimethoxyphenyl)cyclobutan-1-amine is not publicly available, analysis of closely related structures, such as cyclobutylamine (B51885) derivatives, provides insight into the expected crystallographic parameters. For instance, the crystal structure of cyclobutylamine hemihydrate reveals a puckered cyclobutane (B1203170) ring, a feature anticipated to be present in the title compound. researchgate.net The presence of the bulky 2,5-dimethoxyphenyl substituent is expected to significantly influence the crystal packing and intermolecular interactions.
In a hypothetical crystal structure, one would expect to determine the unit cell dimensions, space group, and the precise coordinates of each atom. This data would allow for the detailed analysis of bond lengths, bond angles, and torsion angles, providing definitive proof of the molecular conformation in the solid state. Hydrogen bonding involving the amine group and potential π-stacking interactions from the aromatic ring would also be elucidated.
Table 1: Representative Crystallographic Data for a Related Cyclobutylamine Derivative (Cyclobutylamine Hemihydrate) Note: This data is for a related compound and is presented for illustrative purposes.
| Parameter | Value |
| Empirical Formula | C₄H₉N·0.5H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.048 |
| b (Å) | 5.209 |
| c (Å) | 14.489 |
| β (°) | 97.369 |
| Volume (ų) | 1051.5 |
| Z | 8 |
Source: researchgate.net
Spectroscopic Elucidation (NMR, FT-IR)
Spectroscopic methods are fundamental in confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl, methoxy (B1213986), and amine protons. The aromatic protons of the 2,5-dimethoxyphenyl group would appear in the downfield region, typically between 6.5 and 7.5 ppm. The methoxy groups would present as sharp singlets around 3.8 ppm. The protons on the cyclobutane ring would exhibit complex splitting patterns in the aliphatic region (around 1.5-3.5 ppm) due to coupling with each other and the amine proton. The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons (typically 110-160 ppm), with the carbons bearing the methoxy groups being the most downfield. The carbons of the cyclobutane ring would resonate in the aliphatic region (around 20-50 ppm), and the two methoxy carbons would appear around 55-60 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational modes include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.
C-H stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane and methoxy groups will appear just below 3000 cm⁻¹.
C-O stretching: The aryl ether C-O stretching vibrations are expected to produce strong bands in the 1200-1250 cm⁻¹ region.
N-H bending: A characteristic N-H bending (scissoring) vibration for a primary amine is expected in the range of 1590-1650 cm⁻¹.
Table 2: Predicted Key Spectroscopic Data for this compound Note: These are estimated values based on analogous compounds.
| ¹H NMR (ppm) | ¹³C NMR (ppm) | FT-IR (cm⁻¹) |
| ~6.7-7.0 (Ar-H) | ~150-155 (Ar-C-O) | ~3300-3400 (N-H stretch) |
| ~3.8 (OCH₃) | ~110-120 (Ar-C-H) | ~3000-3100 (Ar C-H stretch) |
| ~2.0-3.5 (Cyclobutyl-H) | ~55-56 (OCH₃) | ~2850-2950 (Aliphatic C-H stretch) |
| ~1.5-2.0 (NH₂) | ~30-45 (Cyclobutyl-CH) | ~1600 (N-H bend) |
| ~20-30 (Cyclobutyl-CH₂) | ~1220 (Ar-O-C stretch) |
Theoretical Investigations of Molecular Geometry and Conformation
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the molecular structure and energetics of molecules like this compound.
Density Functional Theory (DFT) Calculations for Geometry Optimization
DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-31G**), can be employed to find the lowest energy conformation of the molecule. researchgate.net This involves a geometry optimization process where the positions of all atoms are adjusted to minimize the total electronic energy. Such calculations can predict the puckered nature of the cyclobutane ring and the preferred orientation of the 2,5-dimethoxyphenyl and amine substituents (i.e., cis or trans, and axial or equatorial).
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Once the geometry is optimized, theoretical bond lengths, bond angles, and torsion angles can be extracted and compared with experimental data if available. For the cyclobutane ring, the C-C bond lengths are expected to be slightly longer than in a typical alkane due to ring strain. The internal bond angles of the cyclobutane ring will deviate significantly from the ideal tetrahedral angle of 109.5°, being closer to 90°. The puckering of the ring is characterized by the dihedral (torsion) angles within the ring.
Table 3: Theoretically Predicted Geometrical Parameters for a Model 3-Phenylcyclobutanamine Note: These are representative values for a simplified analog.
| Parameter | Predicted Value |
| C-C (cyclobutane) Bond Length (Å) | ~1.55-1.56 |
| C-N Bond Length (Å) | ~1.47 |
| C-C-C (cyclobutane) Bond Angle (°) | ~88-90 |
| Ring Puckering Angle (°) | ~20-30 |
Conformational Dynamics of the Cyclobutane Ring System
The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. nih.gov This puckering can be described by a "butterfly" or bent geometry. For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position, and these two conformations can interconvert via ring flipping.
In this compound, there are two substituents on the cyclobutane ring in a 1,3-relationship. This leads to the possibility of cis and trans diastereomers. For each diastereomer, the substituents can be in axial or equatorial positions. The relative stability of these different conformations will be determined by steric interactions. Generally, conformations with bulky substituents in the more spacious equatorial positions are favored. The 2,5-dimethoxyphenyl group is significantly larger than the amine group and would strongly prefer an equatorial position to minimize steric hindrance. The dynamics of the ring puckering and the energetic barrier to ring flipping can be investigated using computational methods. researchgate.net
Ring Puckering Parameters and Planarity Analysis
The conformation of a cyclobutane ring is not perfectly planar. researchgate.net To minimize eclipsing interactions between adjacent hydrogen atoms, the ring puckers into a bent conformation. This puckering can be quantitatively described using Cremer-Pople parameters, a standardized system for defining the precise geometry of any N-membered monocyclic ring using N-3 coordinates. nih.govresearchgate.net For a four-membered ring, this simplifies to a single puckering amplitude (q).
A perfectly planar cyclobutane would have a D4h symmetry, but electron diffraction studies confirm it adopts a puckered D2d structure. researchgate.net The key descriptor for this puckering is the dihedral angle, which represents the deviation from planarity. While specific X-ray crystallographic or computational data for this compound are not publicly available, the general parameters for describing a cyclobutane ring's conformation are well-established.
Table 1: General Ring Puckering Parameters for Cyclobutane
| Parameter | Description | Typical Value/State for Cyclobutane |
|---|---|---|
| Puckering Amplitude (q) | The magnitude of displacement of atoms from the mean plane of the ring. A value of q = 0 corresponds to a perfectly planar ring. | Non-zero for puckered conformation. |
| Dihedral Angle | The angle between the two C1-C2-C3 and C1-C4-C3 planes. | Typically around 20-35 degrees. researchgate.net |
The puckering creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. These are analogous to, but less sharply defined than, the axial and equatorial positions in cyclohexane (B81311). The interconversion between two equivalent puckered forms is rapid.
Influence of Substituents on Ring Conformation
In 1,3-disubstituted cyclobutanes, the substituents significantly influence the conformational equilibrium. The steric bulk of the substituents dictates their preferred orientation to minimize non-bonded interactions. For most 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer. researchgate.net This preference is driven by the ability of the cis isomer to adopt a conformation where both bulky substituents occupy pseudo-equatorial positions, thus avoiding unfavorable 1,3-diaxial-type interactions that would destabilize the trans isomer. researchgate.net
In the case of this compound, both the 2,5-dimethoxyphenyl group and the amine group are sterically demanding. It is therefore predicted that the cis isomer, which allows for a diequatorial-like arrangement of both groups, would be the more stable diastereomer. The trans isomer would be forced to place one substituent in a pseudo-axial position, leading to increased steric strain.
While this cis-stability rule is general, rare exceptions exist where strong electronic effects can favor the trans isomer, as seen in 1,3-diphenylsulphonylcyclobutane. researchgate.net However, for typical alkyl, aryl, and amine substituents, the steric argument holds, and the cis configuration is favored.
Characterization and Separation of Stereoisomers (cis/trans, enantiomers, diastereomers)
The structure of this compound contains two stereocenters at the C1 and C3 positions. This gives rise to four possible stereoisomers: a pair of cis enantiomers ((1R,3S) and (1S,3R)) and a pair of trans enantiomers ((1R,3R) and (1S,3S)).
The characterization and separation of these stereoisomers are critical for understanding their distinct properties. researchgate.net
Diastereomer Separation (cis vs. trans): The cis and trans diastereomers have different physical properties (e.g., boiling point, melting point, polarity) and can typically be separated using standard chromatographic techniques such as flash column chromatography or HPLC. researchgate.netnih.gov
Enantiomer Separation (Resolution): Enantiomers possess identical physical properties in an achiral environment, making their separation more complex. researchgate.net Common methods for resolving the racemic cis and trans pairs include:
Chiral Salt Formation: Reacting the racemic amine with a chiral acid (like tartaric acid) forms diastereomeric salts. nih.gov These salts have different solubilities and can often be separated by fractional crystallization. nih.gov
Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) allows for the direct separation of enantiomers based on their differential interactions with the chiral phase. nih.gov
Diastereomeric Ratios and Enantiomeric Excess Determination
The relative amounts of stereoisomers produced in a synthesis are described by the diastereomeric ratio (dr) and the enantiomeric excess (ee).
A non-stereoselective synthesis will produce all four isomers, theoretically resulting in a 1:1 ratio of cis to trans diastereomers, with each being a racemic mixture (ee = 0%). However, stereoselective synthetic methods can control these outcomes. nih.gov
Diastereomeric Ratio (dr): The dr is highly dependent on the reaction pathway. For instance, the reduction of a 3-(2,5-dimethoxyphenyl)cyclobutanone precursor would likely favor the formation of the cis-cyclobutanol. This is because the puckered cyclobutanone (B123998) ring favors an antifacial attack by the reducing agent to minimize torsional strain, leading to the cis product. nih.gov Subsequent conversion of the alcohol to an amine would retain this stereochemistry.
Enantiomeric Excess (ee): Achieving enantiomeric excess requires an asymmetric synthesis, which can involve chiral catalysts, reagents, or auxiliaries. nih.gov For example, a stereospecific ring contraction of a chiral pyrrolidine (B122466) precursor could yield an enantiomerically enriched cyclobutane. acs.orgntu.ac.uk An optically pure spirooxindole has been converted to a cyclobutane product with excellent stereocontrol, achieving a diastereomeric ratio greater than 20:1 and an enantiomeric excess of 97%. ntu.ac.uk
Table 2: Hypothetical Stereochemical Outcomes of Synthesis
| Synthesis Type | Expected Diastereomeric Ratio (cis:trans) | Expected Enantiomeric Excess (ee) |
|---|---|---|
| Non-selective | ~1:1 | 0% for both diastereomers |
| Diastereoselective (e.g., ketone reduction) | >1:1 (favoring cis) | 0% for both diastereomers |
Isomerization Pathways and Stereochemical Control
Once formed, the stereocenters in a saturated cyclobutane ring are generally stable under normal conditions. Unlike the photo- or catalyst-induced isomerization of double bonds, interconverting cis and trans isomers of a substituted cyclobutane requires significant energy to break and reform bonds. uh.eduyoutube.com
Isomerization pathways could theoretically proceed through a carbocation intermediate, for example, under strongly acidic conditions, which could lead to epimerization at a stereocenter. nih.gov However, such conditions are often harsh and may lead to side reactions like ring-opening.
Therefore, stereochemical control is almost exclusively established during the synthesis of the cyclobutane ring itself. nih.gov Key strategies for achieving stereocontrol include:
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions can be highly stereospecific, where the stereochemistry of the starting alkenes dictates the stereochemistry of the resulting cyclobutane product. nih.gov
Ring Contractions: The conversion of substituted pyrrolidines to cyclobutanes via nitrogen extrusion can proceed with high stereoretention. acs.orgntu.ac.uk This method offers a powerful way to transfer the well-defined stereochemistry of a five-membered ring precursor to a four-membered ring product. ntu.ac.uk
By selecting the appropriate synthetic methodology and precursors, it is possible to control the formation of a specific diastereomer and, with chiral methods, a single enantiomer of this compound.
Structure Activity Relationship Sar Studies
Elucidating the Contribution of the Cyclobutane (B1203170) Core to Biological Activity
The incorporation of a cyclobutane ring in place of a more flexible ethylamine (B1201723) linker is a key strategy in medicinal chemistry to enhance a molecule's drug-like properties. nih.govnih.gov This rigid scaffold introduces specific conformational constraints that significantly influence biological activity.
The primary contribution of the cyclobutane core is conformational restriction. nih.gov Flexible molecules, like traditional phenethylamines, can adopt numerous conformations, and binding to a receptor requires adopting a specific, energetically favorable pose. This results in an entropic penalty, as the molecule loses rotational freedom. nih.gov By replacing a flexible linker with a rigid cyclobutane ring, the number of possible conformations is significantly limited. nih.gov The cyclobutane ring itself is not perfectly flat; it adopts a puckered or "butterfly" conformation to relieve torsional strain, with bond angles of about 88°. nih.gov This puckered geometry places the substituents—the 2,5-dimethoxyphenyl group and the amine—in specific spatial orientations.
This pre-organization of the pharmacophore can lead to enhanced binding affinity and potency because the molecule spends more time in a conformation that is recognizable to the target receptor, thus reducing the entropic cost of binding. nih.gov Studies on other constrained phenethylamine (B48288) analogues, such as benzocycloalkanes, have confirmed that locking the side chain's orientation can lead to compounds with exceptionally high potency, suggesting that this conformation mimics the active binding pose of more flexible hallucinogens. nih.gov The cyclobutane ring, therefore, serves as a crucial structural element that directs the key pharmacophoric groups into an optimal arrangement for receptor interaction. nih.gov
Incorporating a cyclobutane ring can enhance the metabolic stability of a compound. nih.gov Flexible alkyl chains are often susceptible to metabolism by enzymes such as cytochrome P450. The rigid, saturated carbocyclic nature of the cyclobutane core can block these metabolically labile sites, potentially increasing the compound's half-life and bioavailability. nih.gov
Furthermore, the three-dimensional and sp³-rich character of the cyclobutane ring is better suited to complement the spatial arrangements of target protein binding pockets compared to planar aromatic rings. nih.gov This allows for more effective van der Waals interactions and can enable the molecule to fill hydrophobic pockets within the receptor site that would be inaccessible to a linear linker. nih.govchemrxiv.org In SAR studies of a G9a inhibitor, a spirocyclic cyclobutane ring was found to be crucial for potency, highlighting the importance of this moiety in specific binding interactions. nih.gov
Effects of the Primary Amine Moiety on Molecular Recognition and Target Binding
The primary amine of 3-(2,5-dimethoxyphenyl)cyclobutan-1-amine is a critical pharmacophoric feature for its interaction with aminergic G protein-coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT₂A receptor. At physiological pH, this amine group is protonated, carrying a positive charge. This positive charge allows it to form a highly conserved ionic interaction, or salt bridge, with a negatively charged aspartic acid residue (specifically Asp155 in transmembrane helix 3) within the receptor's binding pocket. nih.govnih.govresearchgate.net
This salt bridge is a fundamental anchoring point for phenethylamine and tryptamine (B22526) ligands, securing the amine end of the molecule within the receptor and allowing the rest of the structure to engage with other key residues. nih.govresearchgate.net Mutagenesis studies, where this aspartate residue is replaced, have demonstrated a dramatic loss of function for nearly all 5-HT₂A receptor ligands, confirming the critical nature of this interaction for ligand binding and receptor activation. nih.govresearchgate.net Therefore, the primary amine is indispensable for molecular recognition and high-affinity binding to the target receptor.
Influence of the 2,5-Dimethoxyphenyl Substitution Pattern on Biological Interactions
The 2,5-dimethoxy substitution pattern on the phenyl ring is a hallmark of numerous potent 5-HT₂A receptor agonists. biomolther.orgresearchgate.net The position and nature of these methoxy (B1213986) groups are crucial determinants of binding affinity and functional activity. Studies on a wide range of phenethylamine analogues show that the 2,5-dimethoxy arrangement is particularly favorable for 5-HT₂ receptor interactions. nih.gov
Research on 2,5-dimethoxyphenylpiperidines revealed that both the 2- and 5-methoxy groups are important for potent agonist activity at the 5-HT₂A receptor. researchgate.net Deletion of the 5-methoxy group led to a 20-fold drop in potency, while deletion of the 2-methoxy group resulted in a more than 500-fold decrease, underscoring the critical role of the methoxy group at the 2-position. researchgate.net
The influence of the methoxy groups stems from a combination of electronic and steric effects. researchgate.net
Steric Effects : Methoxy groups are relatively small, offering a favorable balance of electronic enhancement with low steric hindrance. researchgate.net Their size and placement at the 2- and 5-positions help to correctly orient the molecule within the binding site. Conformationally constrained phenethylamine analogs have shown that for optimal activity, the lone pair electrons of the 2-oxygen should be oriented syn relative to the amine side chain, while those of the 5-oxygen should be anti. nih.gov This precise positioning, dictated by steric factors, is critical for achieving high-affinity binding and potent agonism.
Systematic Design and Synthesis of Analogs for SAR Exploration
To fully explore the SAR of this compound, a systematic approach to the design and synthesis of analogs is required. This involves modifying each of the three key structural components.
Analog Design Strategies:
Modification of the Phenyl Ring: Introduction of different substituents at the 4-position of the 2,5-dimethoxyphenyl ring is a well-established strategy. SAR studies on related phenethylamines and amphetamines show that affinity is often correlated with the lipophilicity of the 4-position substituent. researchgate.netnih.gov Analogs could be synthesized with small halogens (F, Cl), alkyl groups, or other functional groups at this position to probe a hydrophobic tunnel identified in the 5-HT₂A receptor. chemrxiv.org
Stereochemical Variation of the Cyclobutane Core: The 1,3-disubstituted cyclobutane ring can exist as cis and trans isomers. The synthesis and biological evaluation of both isomers are crucial, as stereochemistry often has a profound impact on biological activity.
Modification of the Amine: While the primary amine is critical, N-alkylation (e.g., methyl, ethyl) or N-benzylation could be explored. N-benzylation, in particular, has been shown to dramatically increase potency and selectivity for the 5-HT₂A receptor in some phenethylamine series. nih.gov
Synthetic Approaches:
The synthesis of these analogs can be achieved through various modern organic chemistry methods. The construction of the substituted cyclobutane core is a key challenge. nih.gov One potential route involves the reductive amination of a corresponding 3-(2,5-dimethoxyphenyl)cyclobutanone. Biocatalytic methods using engineered IRED enzymes (reductive aminases) have been successfully employed for the synthesis of similar cyclobutane amines. mdpi.com Other strategies include [2+2] cycloadditions to form the cyclobutane ring or ring contractions of larger heterocyclic systems. beilstein-journals.org For example, the synthesis of 1-aminomethylbenzocycloalkanes, which are also constrained phenethylamine analogs, has been reported and provides a template for creating rigid scaffolds. nih.govamazonaws.com
The following table presents binding affinity data for a series of flexible 2,5-dimethoxyphenethylamine (2C-X) and 2,5-dimethoxyamphetamine (B1679032) (DOX) analogs, illustrating the effect of substitution at the 4-position on 5-HT₂A receptor affinity. This data provides a foundation for predicting the effects of similar modifications to the this compound scaffold.
| Compound | Structure | 4-Position Substituent (R) | 5-HT₂A Receptor Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| 2C-H | -H | 1700 | researchgate.net | |
| 2C-B | -Br | 120 | researchgate.net | |
| 2C-I | -I | 71 | researchgate.net | |
| 2C-O-CH₃ (TMA-2) | -OCH₃ | 100 | nih.gov | |
| 2C-O-C₂H₅ | Phenethylamine with 4-ethoxy | -OC₂H₅ | 39 | nih.gov |
| DOB | -Br | 3.2 | nih.gov | |
| DOI | -I | 2.4 | nih.gov |
Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2,5-dimethoxyphenyl, including compounds structurally related to this compound, QSAR studies have been instrumental in elucidating the structural requirements for affinity and efficacy at various receptors, particularly serotonin receptors like 5-HT2A.
Recent research into a series of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) analogs has demonstrated a significant correlation between the lipophilicity of substituents at the 4-position and their affinity for the h5-HT2A receptor. nih.govresearchgate.net This suggests that computational models incorporating lipophilicity as a descriptor can effectively predict the binding affinity of these compounds.
In a broader context of phenethylamine derivatives, SAR studies have revealed that those with two phenyl groups attached to the carbon and nitrogen atoms of the ethylamine backbone generally exhibit higher affinity for the 5-HT2A receptor compared to tryptamines. nih.govkoreascience.krnih.gov Furthermore, the presence of alkyl or halogen groups at the para position of the phenyl ring attached to the β carbon has been shown to positively influence binding affinity. nih.govkoreascience.krnih.gov
Computational techniques such as Comparative Molecular Field Analysis (CoMFA) and molecular docking are central to modern 3D-QSAR studies. mdpi.commdpi.com These methods allow for the three-dimensional exploration of the steric and electrostatic fields of molecules, providing insights into the favorable and unfavorable interactions with the receptor binding site. For instance, in a study of 2-phenylcyclopropylmethylamine derivatives, a CoMFA model indicated that the electrostatic field had a significant impact on the binding affinity with the D3 receptor. mdpi.com
The development of a robust 3D-QSAR model can facilitate the virtual screening of novel compounds with predicted biological activity. nih.govresearchgate.net Such models are built upon aligning a training set of molecules and calculating their steric and electrostatic fields. The resulting QSAR model can then be used to predict the activity of new, untested compounds.
The table below summarizes the relationship between substituent properties and receptor affinity for a series of 4-substituted 2,5-dimethoxyphenylisopropylamine analogues, illustrating the application of QSAR principles.
| 4-Position Substituent | Lipophilicity (π) | h5-HT2A Receptor Affinity (pKi) | h5-HT2B Receptor Affinity (pKi) |
| H | 0.00 | 6.89 | 6.31 |
| F | 0.14 | 7.14 | 6.48 |
| Br | 0.86 | 7.85 | 7.32 |
| I | 1.12 | 8.00 | 7.52 |
| OCH2CH3 | 0.38 | 7.22 | 6.64 |
| NO2 | -0.28 | 6.82 | 6.42 |
| nC3H7 | 1.55 | 7.92 | 7.40 |
| tC4H9 | 1.98 | 7.70 | 7.11 |
Data adapted from studies on 1-(2,5-dimethoxyphenyl)isopropylamine analogues. nih.govresearchgate.net
This data illustrates a positive correlation between the lipophilicity of the 4-position substituent and the binding affinity at both h5-HT2A and h5-HT2B receptors, a key finding that can be leveraged in the design of new ligands. nih.govresearchgate.net
Conformational analysis and ligand docking studies have further refined the understanding of SAR for this class of compounds. For conformationally constrained phenethylamine analogs, it has been demonstrated that for optimal activity, the orientation of the lone pair electrons of the oxygen atoms relative to the ethylamine moiety is crucial. researchgate.net Docking studies of 1,2-cyclized phenylethylamines into the 5-HT2B crystal structure have shown that while these constrained compounds can be accommodated in the binding site, high-energy conformations can lead to reduced or absent affinity. researchgate.net
Computational Chemistry and in Silico Approaches
Advanced Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netmdpi.com By applying DFT, we can model the electronic density to derive key chemical characteristics of 3-(2,5-Dimethoxyphenyl)cyclobutan-1-amine.
Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netresearchgate.net For this compound, NBO analysis would elucidate the delocalization of electron density between the filled orbitals of one part of the molecule and the empty orbitals of another.
This analysis can quantify the stability of the molecule arising from these interactions. For instance, in related cyclobutane (B1203170) ring systems, NBO analysis has been used to determine the effect of σC–H → σC–H* hyperconjugative interactions on the planarity and stability of the ring. rsc.org In the case of this compound, key interactions would likely involve the lone pair electrons on the nitrogen and oxygen atoms and their interactions with antibonding orbitals within the cyclobutane and phenyl rings.
Table 1: Illustrative NBO Analysis Data for this compound (Note: This table is a hypothetical representation of results that would be obtained from a specific DFT/NBO calculation.)
| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |
|---|---|---|
| LP (N) | σ(C-C)cyclobutane | ~2.5 |
| LP (Omethoxy1) | σ(Cphenyl-Cphenyl) | ~3.1 |
| LP (Omethoxy2) | σ(Cphenyl-Cphenyl) | ~3.0 |
| σ(C-H)cyclobutane | σ(C-N) | ~1.8 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnumberanalytics.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netwalisongo.ac.id
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. manipal.edu
Positive Potential (Blue): Located around the hydrogen atoms of the amine group and potentially the hydrogen atoms on the aromatic ring, suggesting these are sites for nucleophilic attack and hydrogen bond donation. walisongo.ac.id
Neutral Regions (Green): Typically found over the carbon framework of the cyclobutane and phenyl rings.
This visualization is crucial for understanding intermolecular interactions and potential binding modes with biological targets. nih.gov
DFT calculations can accurately predict spectroscopic properties, which is invaluable for confirming the structure of synthesized compounds.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net By comparing the calculated shifts with experimental data, one can confirm the molecular structure. Different DFT functionals and basis sets can be tested to find the best correlation with experimental values. nih.gov For this compound, specific shifts for the cyclobutane protons and carbons, as well as the distinct aromatic protons, would be predicted.
Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. mdpi.com These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching of the amine group, C-O stretching of the methoxy groups, and various vibrations of the phenyl and cyclobutane rings. mdpi.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: This table represents typical frequency ranges that would be predicted via DFT calculations for this molecule.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|
| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300-3500 |
| Aromatic (C-H) | Stretch | 3000-3100 |
| Aliphatic (C-H) | Stretch | 2850-3000 |
| Methoxy (C-O) | Asymmetric Stretch | 1200-1275 |
| Phenyl Ring | C=C Stretch | 1450-1600 |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.comopenmedicinalchemistryjournal.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
For this compound, docking simulations would be performed against various receptors to predict its binding affinity and pose. For instance, given its structural similarity to known serotonin (B10506) 5-HT2A receptor agonists, this receptor would be a logical target for docking studies. nih.govsemanticscholar.org The simulation would identify key interactions, such as:
Hydrogen bonds between the amine group and polar residues in the receptor's binding pocket.
Hydrophobic interactions between the phenyl and cyclobutane moieties and nonpolar residues.
Pi-stacking interactions involving the aromatic ring.
The results are typically scored based on binding energy, with lower values indicating a more favorable interaction. jbcpm.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comkashanu.ac.ir MD simulations model the movement of atoms and molecules, providing insights into the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules. dntb.gov.ua
For the this compound-receptor complex identified through docking, an MD simulation would:
Assess the stability of the predicted binding pose over nanoseconds of simulation time.
Reveal how the ligand and protein adapt to each other's presence.
Calculate the binding free energy with greater accuracy by sampling a wide range of conformations.
These simulations are computationally intensive but provide a more realistic representation of the molecular interactions in a biological environment.
Prediction of Chemical Reactivity and Selectivity Profiles
DFT calculations can also be used to predict the chemical reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is likely localized on the electron-rich dimethoxyphenyl ring and the amine group.
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. nih.gov From these energies, global reactivity descriptors can be calculated. mdpi.com
Table 3: Hypothetical Chemical Reactivity Descriptors (Note: This table is an example of data derived from HOMO/LUMO energies calculated via DFT.)
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.8 | Electron-donating ability |
| LUMO Energy | ELUMO | 0.5 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.3 | High chemical stability |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 | Resistance to charge transfer |
| Softness (S) | 1 / η | 0.32 | Ease of charge transfer |
These descriptors provide a quantitative measure of the molecule's reactivity profile, guiding the understanding of its potential chemical transformations and interactions. walisongo.ac.id
Exploration of Non-Linear Optical (NLO) Properties
Computational chemistry and in silico approaches are pivotal in predicting and understanding the non-linear optical (NLO) properties of novel organic compounds. While direct experimental and computational studies specifically targeting the NLO properties of this compound are not extensively documented in publicly available literature, the methodologies for such explorations are well-established for analogous molecular structures. nih.govrsc.org The investigation of related organic compounds provides a theoretical framework for how the NLO characteristics of this compound could be computationally assessed.
Organic molecules can exhibit significant NLO responses due to the delocalization of π-electrons within their structure, which facilitates polarization. nih.gov The process often involves intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. nih.gov For this compound, the dimethoxyphenyl group could act as the electron donor, while the cyclobutylamine (B51885) moiety's role would be a key aspect of the computational investigation.
Theoretical calculations, primarily using Density Functional Theory (DFT), are a standard method for determining the NLO properties of organic compounds. deu.edu.tr Functionals such as M06-2X and basis sets like 6-31G(2d) have been successfully employed to calculate these properties for similar molecules, showing good correlation with experimental results where available. researchgate.net
The key parameters calculated in these computational studies to predict NLO behavior include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO activity. researchgate.net These calculations help in predicting the potential of a compound for applications in photonics and optoelectronics. nih.gov
A hypothetical computational analysis of this compound would yield data on these critical NLO parameters. The results would typically be presented in tables to compare with standard reference materials like p-Nitroaniline or Urea. researchgate.net
Table 1: Hypothetical Calculated NLO Properties This table is illustrative and shows the type of data that would be generated from a DFT calculation. The values are not based on actual experimental or computational results for this specific compound.
| Parameter | Symbol | Hypothetical Value | Unit |
|---|---|---|---|
| Dipole Moment | μ | Value D | Debye |
| Linear Polarizability | α | Value α | esu |
| First Hyperpolarizability | β | Value β | esu |
Advanced Analytical Methodologies for Compound Research
High-Resolution Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(2,5-dimethoxyphenyl)cyclobutan-1-amine, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic, cyclobutyl, methoxy (B1213986), and amine protons. The aromatic region would show characteristic multiplets for the three protons on the dimethoxyphenyl ring. The two methoxy groups would each produce a sharp singlet, likely at slightly different chemical shifts. The protons on the cyclobutane (B1203170) ring would present as a complex series of multiplets due to their restricted rotation and coupling to each other and to the amine proton. The amine (NH₂) protons might appear as a broad singlet.
¹³C NMR Spectroscopy detects the carbon atoms in the molecule, providing information on the number of distinct carbon environments and their electronic state (e.g., aromatic, aliphatic, attached to an oxygen). The spectrum of this compound would be expected to show 12 distinct signals, corresponding to each carbon atom in the unique positions of the molecule. Key signals would include those for the two methoxy carbons, the six carbons of the phenyl ring (with two shifted significantly downfield due to oxygen attachment), and the four carbons of the cyclobutane ring.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further clarity by revealing correlations between nuclei. A COSY spectrum would show which protons are coupled to each other, helping to trace the connectivity within the cyclobutane ring and the aromatic system. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra. These 2D techniques are invaluable for deciphering the complex spin systems present in the cyclobutane moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| Aromatic CH | ~6.7 - 6.9 | ~112 - 118 | Multiplets |
| Aromatic C-O | N/A | ~151 - 154 | Quaternary Carbons |
| Methoxy (OCH₃) | ~3.7 - 3.8 | ~55 - 56 | Two Singlets |
| Cyclobutane CH-N | ~3.5 - 4.0 | ~45 - 55 | Multiplet |
| Cyclobutane CH-Ar | ~3.2 - 3.8 | ~40 - 50 | Multiplet |
| Cyclobutane CH₂ | ~2.0 - 2.8 | ~30 - 40 | Multiplets |
| Amine NH₂ | Broad, variable | N/A | Broad Singlet |
Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound would display several characteristic absorption bands. The primary amine (NH₂) group would be identified by two medium-intensity N-H stretching bands in the region of 3400-3250 cm⁻¹ and an N-H bending vibration around 1650-1580 cm⁻¹. The aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclobutane and methoxy groups would be observed just below 3000 cm⁻¹. The C-O stretching of the aromatic ether linkages would produce strong, characteristic bands in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching bands would also be visible in the 1600-1450 cm⁻¹ range.
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3400 - 3250 (two bands) | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| N-H Bend (Primary Amine) | 1650 - 1580 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-O Stretch | 1250 - 1200 | Strong |
| Aliphatic C-N Stretch | 1250 - 1020 | Medium to Weak |
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 2,5-dimethoxyphenyl group in the target compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of a substituted benzene (B151609) ring. These absorptions are due to π → π* transitions. The presence of the electron-donating methoxy groups on the aromatic ring would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. beilstein-journals.org Unlike standard mass spectrometry, HRMS can measure m/z values to a very high degree of accuracy (typically within 5 ppm). For this compound (molecular formula C₁₂H₁₇NO₂), HRMS would be used to measure the exact mass of the molecular ion [M+H]⁺. This experimentally determined mass can then be compared to the calculated theoretical mass for the proposed formula, providing strong evidence for its identity. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov
Application of Chemical Isotope Labeling in Analysis
Chemical isotope labeling is a technique used to track the passage of an isotope through a reaction or to elucidate fragmentation pathways in mass spectrometry. researchgate.net In the analysis of this compound, deuterium (B1214612) (²H) labeling could be employed. For instance, exchanging the labile amine protons with deuterium by dissolving the sample in D₂O would result in a 2-unit mass shift in the molecular ion peak in the mass spectrum, confirming the presence of the primary amine group. Furthermore, synthesizing the molecule with deuterium atoms at specific positions on the cyclobutane or aromatic ring would help in assigning signals in the ¹H NMR spectrum and in interpreting complex fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments. By observing which fragments retain the deuterium label, the fragmentation mechanism can be better understood.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable in the study of novel chemical compounds, providing robust means for both the separation of complex mixtures and the determination of a substance's purity. These techniques operate on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. For a molecule like this compound, with its specific structural features—a primary amine, a cyclobutane ring, and a dimethoxyphenyl group—chromatography is essential for isolating the compound from reaction byproducts and for quantifying its purity, which is a critical parameter for any subsequent research.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. researchgate.net It is particularly well-suited for the analysis of synthetic compounds like this compound. The purity of final compounds is a critical quality attribute, and HPLC is the standard method for its determination, with purity levels often required to be greater than 95% for research purposes. nih.govrsc.org
The most common mode for analyzing compounds of this nature is reversed-phase HPLC (RP-HPLC). nih.gov In this setup, a nonpolar stationary phase (typically a C18-silica column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For primary aromatic amines, specialized columns, such as those with a pentafluorophenylpropyl (PFPP) stationary phase, can offer alternative selectivity and improved peak shape, often using an acidic mobile phase to ensure the amine is in its protonated form. nih.gov
The purity assessment is typically performed by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram, detected most commonly by a UV-Vis detector set to a wavelength where the dimethoxyphenyl chromophore absorbs strongly.
| Parameter | Condition |
|---|---|
| Instrumentation | Standard HPLC System with Quaternary Pump and UV-Vis Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Resolution
The structure of this compound contains stereocenters, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and analysis are crucial. nih.govresearchgate.net Chiral chromatography is the most effective method for this purpose. mdpi.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. mdpi.com For psychoactive amines, polysaccharide-based CSPs are particularly effective. nih.gov These CSPs are typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. nih.govabo.fi Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector have demonstrated broad applicability for resolving the enantiomers of various new psychoactive substances. nih.govmdpi.com
The separation is often performed in normal-phase mode, using a mobile phase consisting of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) mixed with an alcohol such as isopropanol (B130326) or ethanol. mdpi.com A small amount of a basic additive, like diethylamine, is frequently included in the mobile phase to improve the peak shape and resolution of basic analytes like amines. doi.org The successful separation allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample, confirming whether the substance is a racemate (a 1:1 mixture of enantiomers) or is enriched in one enantiomer. nih.gov Research has shown that many new psychoactive substances available on the market are sold as racemic mixtures. researchgate.netsemanticscholar.org
| Parameter | Condition |
|---|---|
| Instrumentation | HPLC or Supercritical Fluid Chromatography (SFC) System with UV-Vis Detector |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H®) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD®) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Mode | Isocratic Normal-Phase |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient |
Investigation of Biological Targets and Mechanistic Studies
Enzyme Inhibition Profiling and Mechanistic Elucidation
The potential for 3-(2,5-Dimethoxyphenyl)cyclobutan-1-amine to act as an enzyme inhibitor has also been a subject of scientific inquiry. Enzyme inhibition is a key mechanism of action for many therapeutic agents.
Diaminopimelate desuccinylase (DapE) is a bacterial enzyme that plays a crucial role in the biosynthesis of lysine, an essential amino acid. mdpi.com As this pathway is absent in humans, DapE has emerged as a promising target for the development of novel antibiotics. mdpi.com
No studies were found that specifically report on the inhibition of DapE by this compound. However, research has been conducted on other cyclobutane-containing molecules. A library of α-aminocyclobutanone amides and sulfonamides was synthesized and screened for DapE inhibition, identifying several compounds with micromolar inhibitory potency. luc.eduresearchgate.netnih.gov Notably, a 3,4,5-trimethoxyphenylamide cyclobutanone (B123998) derivative demonstrated an IC50 value of 39.6 μM. mdpi.com It is important to emphasize that these molecules possess a cyclobutanone core, which is structurally distinct from the cyclobutylamine (B51885) core of the subject compound. The ketone group in the cyclobutanone inhibitors is thought to be crucial for their mechanism of action, potentially interacting with the dizinc (B1255464) center of the enzyme. mdpi.comresearchgate.net The absence of this ketone in this compound, along with the different substitution pattern on the phenyl ring, means that the inhibitory activity of the former cannot be inferred from data on the latter.
Table 2: Inhibitory Potency of Structurally Related Cyclobutanone Derivatives against DapE
| Compound | IC50 (μM) |
|---|---|
| 4-methoxyphenylsulfonamide-D-valine derivative | 23.1 |
| 3,4,5-trimethoxyphenylamide cyclobutanone | 39.6 |
| 4-fluorophenylsulfonamide derivative | 53.3 |
| 2-benzimidazole derivative | 52.4 |
| benzamide derivative | 66.4 |
This data is for structurally related cyclobutanone compounds and not for this compound. mdpi.com
Squalene (B77637) synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in the formation of sterols. nih.gov Its inhibition is a therapeutic strategy for lowering cholesterol levels. nih.gov Protein farnesyltransferase is an enzyme involved in the post-translational modification of proteins, including the Ras protein, which is implicated in cancer. nih.govnih.gov Inhibitors of this enzyme have been investigated as potential anti-cancer agents. nih.govnih.gov
There is no scientific literature available that describes the investigation of this compound as an inhibitor of either squalene synthase or protein farnesyltransferase. Therefore, its activity against these enzyme targets is unknown.
A comprehensive search of the scientific literature did not yield any studies investigating the interaction of this compound with any other specific enzyme mechanisms. The biological activity profile of this compound with respect to enzyme inhibition is largely uncharacterized.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-dimethoxyphenylisopropylamine |
| 2,5-dimethoxyphenylpiperidine |
| 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) |
| α-aminocyclobutanone |
| 3,4,5-trimethoxyphenylamide cyclobutanone |
| 4-methoxyphenylsulfonamide-D-valine derivative |
| 4-fluorophenylsulfonamide derivative |
| 2-benzimidazole derivative |
Characterization of Protein-Ligand Interactions
Currently, there is no available research that specifically details the protein-ligand interactions of this compound. Studies characterizing its binding affinity, specific molecular targets, or the nature of its interactions with any protein are not found in the existing scientific literature. While analogues containing the 2,5-dimethoxyphenyl moiety are known to interact with various receptors, particularly within the serotonergic system, it is not scientifically valid to extrapolate these findings to the cyclobutanamine derivative without direct experimental evidence.
Elucidation of Molecular Mechanisms of Action for Biological Phenomena
The molecular mechanism of action for this compound has not been elucidated. There are no published studies that investigate how this compound might exert any biological effects at a molecular level. Research into its potential downstream signaling pathways, enzyme inhibition, or modulation of cellular functions is currently absent from the scientific record.
Application as Chemical Probes for Interrogating Biological Pathways
To date, this compound has not been reported for use as a chemical probe in the investigation of biological pathways. Its utility in this regard would necessitate a thorough understanding of its selectivity and mechanism of action, which, as noted, has not been established.
Future Prospects and Emerging Research Areas
Rational Design of Next-Generation Cyclobutane-Based Chemical Probes
The rational design of chemical probes is essential for dissecting complex biological processes and identifying new drug targets. The cyclobutane (B1203170) scaffold offers distinct advantages for creating sophisticated molecular tools due to its unique three-dimensional and rigid, puckered structure. nih.govpharmablock.com This rigidity helps to reduce the entropic penalty upon binding to a target protein by pre-organizing the molecule into a bioactive conformation. nih.gov
Key strategies in the rational design of next-generation cyclobutane-based probes include:
Conformational Restriction: Replacing flexible linkers with a 1,3-disubstituted cyclobutane ring can lock a molecule into its most active form, limiting the number of possible conformations and enhancing binding affinity. nih.govru.nl This approach has been used to develop potent inhibitors and antagonists. nih.govru.nl
Vectorial Projection of Substituents: The defined stereochemistry of the cyclobutane ring allows for precise spatial arrangement of functional groups and pharmacophores, enabling targeted interactions within a protein's binding pocket. nih.gov
Scaffold Hopping and Bioisosterism: The cyclobutane ring can serve as a non-planar bioisostere for other cyclic systems or even planar aromatic rings. nih.gov This can lead to improved properties such as increased solubility and better spatial complementarity with target proteins. nih.gov
Incorporation of Photoaffinity Tags: The development of novel cyclobutane-based tags, such as the cyclobutane diazirine photoaffinity tag (PALBOX), allows for the creation of chemical probes that can covalently label their protein targets upon photoactivation. researchgate.net This is a powerful tool for target identification and validation, helping to map small molecule-protein interactions directly within cells. researchgate.net These probes can be designed to overcome some limitations of traditional tags, such as pH-dependent reactivity. researchgate.net
The design process for these probes leverages the distinct properties of the cyclobutane core to achieve high selectivity and potency, which are critical for their use in chemical biology. nih.gov
Integration of Artificial Intelligence and Machine Learning in Cyclobutane Compound Discovery
The vastness of chemical space presents a significant challenge for the discovery of new bioactive molecules. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies to accelerate and refine this process. astrazeneca.comnih.gov For cyclobutane-containing compounds, AI and ML can be applied across the discovery pipeline.
Applications of AI/ML in Cyclobutane Compound Discovery:
| Application Area | Description | Potential Impact |
|---|---|---|
| Virtual Screening | ML models can be trained on large datasets of known compounds to predict the biological activity of virtual libraries of cyclobutane derivatives. nih.gov This allows for the rapid and cost-effective identification of promising hit compounds. | Reduces the time and resources required for high-throughput screening campaigns. drughunter.com |
| De Novo Design | Generative AI models, such as generative adversarial networks (GANs), can design entirely new cyclobutane-based molecules with desired properties. nih.gov These models learn the underlying patterns of chemical structures and can generate novel scaffolds optimized for specific biological targets. | Enables the exploration of novel chemical space and the creation of innovative drug candidates. nih.gov |
| Property Prediction | AI algorithms can accurately predict the physicochemical properties of cyclobutane compounds, including absorption, distribution, metabolism, elimination (ADME), and toxicity. nih.gov This helps in prioritizing candidates with favorable drug-like properties early in the discovery process. | Increases the success rate of drug candidates by filtering out compounds likely to fail due to poor pharmacokinetics or toxicity. astrazeneca.com |
| Lead Optimization | ML can guide the optimization of hit compounds by predicting how structural modifications to the cyclobutane scaffold or its substituents will affect activity and other properties. cmu.edu Active learning workflows can automate this process, efficiently identifying the most potent molecules from thousands of possibilities. cmu.edu | Accelerates the hit-to-lead and lead optimization phases, potentially reducing the time to clinical candidacy. cmu.edu |
By integrating AI and ML, researchers can navigate the complexities of cyclobutane chemistry more efficiently, augmenting human intelligence to design better molecules faster. mdpi.commolecularmachinelearning.com This data-driven approach promises to unlock the full potential of the cyclobutane scaffold in drug discovery. astrazeneca.com
Exploration of Novel Cyclobutane Scaffolds beyond the 1,3-Disubstituted Framework
While 1,3-disubstituted cyclobutanes are commonly explored in drug discovery, there is growing interest in synthesizing and evaluating novel substitution patterns to access new areas of chemical space. nih.govnih.gov The exploration of more complex, densely functionalized cyclobutane scaffolds offers the potential to create molecules with unique three-dimensional shapes and improved biological activities. rsc.org
Recent synthetic advances have enabled access to previously challenging frameworks:
1,1,3-Trisubstituted Cyclobutanes: Novel catalytic methods, such as the Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butanes (BCBs), have been developed for the modular synthesis of 1,1,3-trisubstituted cyclobutanes. acs.org These methods can create products with a single all-carbon quaternary center, a valuable feature in medicinal chemistry. acs.org
1,1,2-Trisubstituted Cyclobutanes: Photoredox-catalyzed strategies have been disclosed for the efficient synthesis of polysubstituted cyclobutanes, including 1,1,2-trisubstituted derivatives. rsc.org
Tetrasubstituted Cyclobutanes: The development of photocatalytic [2+2] cycloadditions allows for the creation of unsymmetrical tri- and tetrasubstituted cyclobutane structures with excellent control over stereochemistry. organic-chemistry.org
Fused Systems: Strategies involving [2+2] cycloadditions are being used to generate bicyclo[4.2.0]octenes and other fused ring systems containing a cyclobutane core, expanding the structural diversity available to chemists. researchgate.net
These advanced synthetic methodologies are crucial for building libraries of novel cyclobutane scaffolds. researchgate.net By moving beyond the traditional 1,3-disubstitution pattern, researchers can explore new structure-activity relationships and develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles. acs.orgresearchgate.net
Development of Environmentally Benign Synthetic Methodologies for Cyclobutane Amines
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates and active compounds. For cyclobutane amines, the focus is on developing methods that are more efficient, use less hazardous materials, and reduce environmental impact. researchgate.net
Key areas of development in green synthesis for cyclobutanes include:
Photocatalysis with Visible Light: Traditional photochemical [2+2] cycloadditions often require high-energy UV light. Modern methods utilize visible-light photocatalysis, which is more energy-efficient and allows for reactions to proceed under milder conditions. organic-chemistry.org Ruthenium-based and other organic photocatalysts can promote these cycloadditions effectively. organic-chemistry.org
Catalytic Efficiency: The use of highly efficient catalysts, even at low loadings, minimizes waste and improves the atom economy of synthetic routes. This includes advancements in Lewis acid and transition metal catalysis for constructing the cyclobutane ring. acs.orgresearchgate.net
Solvent Choice: Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives. For some cyclobutane syntheses, reactions can be performed in greener solvents or even under solvent-free conditions. researchgate.net
Biomass-Derived Precursors: Research into synthesizing cyclobutane precursors from renewable biomass sources is an emerging area. digitellinc.com For example, maleic and fumaric acids, which can be derived from biomass, can be used as starting materials for cyclobutane tetracarboxylic acids, demonstrating a potential pathway for greener starting materials. digitellinc.com
By adopting these green chemistry approaches, the synthesis of valuable cyclobutane amines and related structures can become more sustainable and economically viable. researchgate.net
Expanding the Scope of Biological Applications through Chemical Biology and Target Validation
The unique properties of the cyclobutane scaffold make it a versatile platform for developing molecules that can modulate a wide range of biological targets. researchgate.net Chemical biology approaches are essential for validating these targets and understanding the mechanism of action of new cyclobutane-containing compounds.
Emerging biological applications and target validation strategies include:
Enzyme Inhibition: Cyclobutane derivatives have shown promise as inhibitors for various enzyme classes. For instance, they have been incorporated into molecules targeting kinases (e.g., Janus kinases - JAKs) and proteases (e.g., hepatitis C virus NS3/4A protease). pharmablock.com The rigid scaffold can confer selectivity among closely related enzyme family members. pharmablock.com
Receptor Modulation: The defined stereochemistry of cyclobutanes is well-suited for designing ligands that target cell surface receptors, such as integrins. nih.gov Cyclobutane-based RGD-mimetics have been developed as antagonists for the αvβ3 integrin, a target in cancer therapy. nih.govrsc.org
Natural Product Synthesis and Analogs: Many biologically active natural products contain a cyclobutane ring. nih.govrsc.org Modern synthetic methods enable not only the total synthesis of these complex molecules but also the creation of simplified, more "drug-like" analogs with improved properties. nih.gov
Target Identification with Chemical Probes: As mentioned previously, photoaffinity labeling is a powerful technique for target validation. researchgate.net By incorporating a photoreactive group (like a diazirine) and a reporter tag (like an alkyne for click chemistry) onto a cyclobutane-based ligand, researchers can identify the specific protein targets of a bioactive small molecule within a complex cellular environment. researchgate.net
Cell-Penetrating Agents: Novel peptide structures incorporating cyclobutane amino acids are being investigated for their ability to cross cell membranes. rsc.org These hybrid peptides show promise as cell-penetrating agents with low toxicity, potentially enabling the delivery of therapeutic cargoes into cells. rsc.org
Q & A
Q. What are common synthetic routes for 3-(2,5-Dimethoxyphenyl)cyclobutan-1-amine, and how can reaction conditions be optimized for purity?
Methodological Answer: Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization. Key steps include:
- Precursor preparation : Start with 2,5-dimethoxybenzaldehyde derivatives to introduce the aromatic moiety.
- Cyclobutane formation : Use UV light or thermal activation for ring closure .
- Amine functionalization : Employ reductive amination or nucleophilic substitution to introduce the amine group.
Optimization : - Purity : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water).
- Yield improvement : Optimize stoichiometry (e.g., 1.2 equivalents of reducing agents like NaBH₄) and reaction time (monitored via TLC).
Q. How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR : Confirm structure via - and -NMR. Key signals:
- Cyclobutane protons: δ 2.8–3.2 ppm (multiplet).
- Methoxy groups: δ 3.7–3.8 ppm (singlet) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., cyclobutane ring distortion). Example data from analogous compounds:
| Atom | x | y | z | Uiso/Ueq (Ų) |
|---|---|---|---|---|
| C1 | 0.3618 | 0.5098 | 0.7007 | 0.0164 |
| O1 | 0.4484 | 0.3697 | 0.7944 | 0.0289 |
| C2 | 0.1493 | 0.2622 | 0.6126 | 0.0222 |
| (Adapted from crystal data of structurally related compounds) . |
Q. What are the primary biological targets of this compound, and how are initial screens designed?
Methodological Answer:
- Targets : Likely serotonin receptors (5-HT2A/5-HT2C) due to structural similarity to psychedelic phenethylamines .
- Screening workflow :
- In vitro assays : Radioligand binding assays (e.g., competition with -ketanserin for 5-HT2A).
- Functional assays : Measure cAMP production or calcium flux in HEK293 cells expressing target receptors.
- Selectivity panels : Test against off-target receptors (e.g., dopamine D2, adrenergic α1) to assess specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Contradictions often arise from structural analogs with varying substitution patterns. Strategies include:
- Comparative SAR analysis : Test analogs with systematic substitutions (e.g., methoxy position changes). Example:
| Compound | Substitution Pattern | Key Activity Difference |
|---|---|---|
| Analog A | 2,4-Dimethoxy | Lower 5-HT2A affinity |
| Analog B | 3,4-Dimethoxy | Enhanced enzyme inhibition |
| (Data adapted from studies on structurally related compounds) . |
- Assay standardization : Control variables (e.g., cell line, ligand concentration) to minimize inter-lab variability.
Q. What strategies are effective for designing analogs with improved metabolic stability?
Methodological Answer:
- Structural modifications :
- Replace methoxy groups with bioisosteres (e.g., trifluoromethoxy) to reduce oxidative metabolism .
- Introduce methyl groups on the cyclobutane ring to sterically hinder enzymatic degradation.
- In vitro stability assays :
- Liver microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS.
- CYP inhibition screening : Identify major metabolizing enzymes (e.g., CYP3A4/2D6) using isoform-specific substrates .
Q. How can researchers investigate metabolic pathways and degradation products?
Methodological Answer:
- Metabolite identification :
- In vitro incubation : Use hepatocytes or microsomes with LC-HRMS for untargeted metabolomics.
- Fragmentation patterns : Compare MS/MS spectra to databases (e.g., HMDB) for annotation.
- Degradation studies :
- Oxidative conditions : Expose to H2O2/UV light; monitor carboxylic acid formation via -NMR .
- Reductive conditions : Use NaBH4 to identify alcohol derivatives.
Data Contradiction Analysis
Q. How should conflicting data on receptor binding affinities be addressed?
Methodological Answer:
- Reproduce assays : Validate using identical protocols (e.g., radioligand purity, membrane preparation methods).
- Control experiments : Include reference compounds (e.g., LSD for 5-HT2A) to benchmark results.
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
